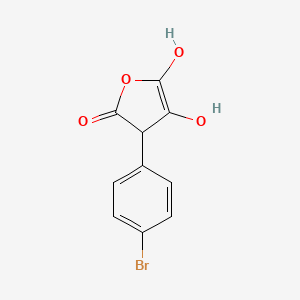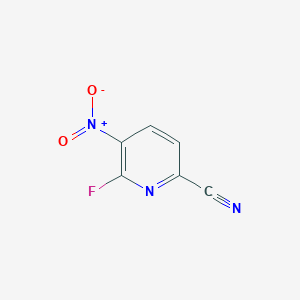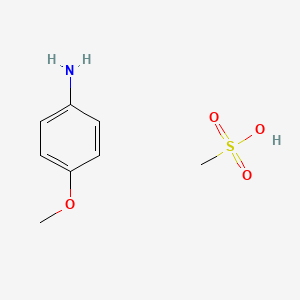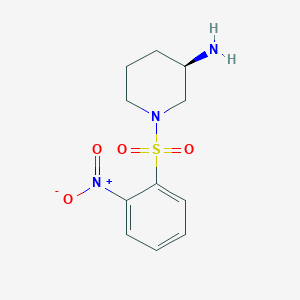![molecular formula C19H23Cl2FN4 B12843089 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a benzoimidazole core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
The synthesis of 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride typically involves multiple steps, including the formation of the benzoimidazole core, the introduction of the piperidinyl group, and the attachment of the fluorobenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Synthetic Routes: The synthesis begins with the preparation of the benzoimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The piperidinyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the fluorobenzyl group via a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and yield.
化学反応の分析
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorobenzyl, piperidinyl, and benzoimidazole groups, which can participate in different types of chemical transformations.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoimidazole core, resulting in the formation of reduced benzoimidazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its unique chemical properties may contribute to its activity as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
作用機序
The mechanism of action of 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biological processes.
Molecular Targets: The compound may target enzymes involved in neurotransmitter synthesis and degradation, as well as receptors in the central nervous system.
Pathways Involved: The interaction with these targets can lead to the modulation of signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.
類似化合物との比較
1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Similar compounds include 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride and 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride
Uniqueness: The presence of the benzoimidazole core in this compound distinguishes it from other similar compounds
特性
分子式 |
C19H23Cl2FN4 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C19H21FN4.2ClH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H |
InChIキー |
NDLZHTQDPSJUIK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)




![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)



![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)

